

BemPPOX: A Technical Guide to a Novel Oxadiazolone-Core Compound

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Compound of Interest

Compound Name: BemPPOX

Cat. No.: B13431106

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Introduction

BemPPOX, chemically identified as 5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, is a novel synthetic compound belonging to the oxadiazolone class of molecules. It has garnered significant interest in the scientific community for its potent biological activities, primarily as a lipase inhibitor with potential applications in obesity research and as an antibacterial agent against pathogenic mycobacteria. This technical guide provides a comprehensive overview of the core scientific and technical information available on **BemPPOX**, including its chemical properties, synthesis, mechanism of action, and biological activities, supported by experimental data and protocols.

Chemical Properties and Structure

The chemical structure of **BemPPOX** is characterized by a central 1,3,4-oxadiazol-2(3H)-one ring, substituted at the 3- and 5-positions. The IUPAC name for **BemPPOX** is 5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one.

Table 1: Physicochemical Properties of **BemPPOX**

Property	Value	Reference
Molecular Formula	C23H20N2O5	Calculated
Molecular Weight	404.42 g/mol	Calculated
Appearance	White to off-white solid	Inferred from similar compounds
Solubility	Soluble in organic solvents like DMSO and ethanol	Inferred from experimental protocols

Synthesis of BemPPOX

The synthesis of **BemPPOX** involves a multi-step process culminating in the formation of the 1,3,4-oxadiazol-2(3H)-one ring. A general synthetic pathway for 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-ones is outlined below. The specific synthesis of **BemPPOX** follows a similar route, starting from commercially available precursors.

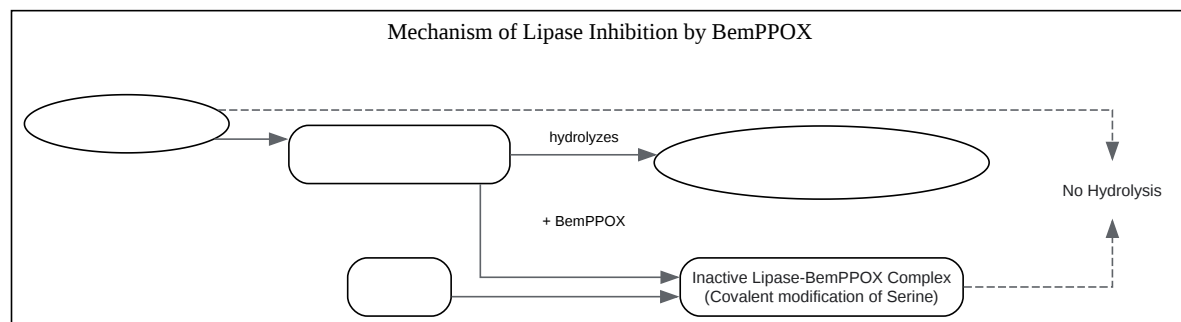
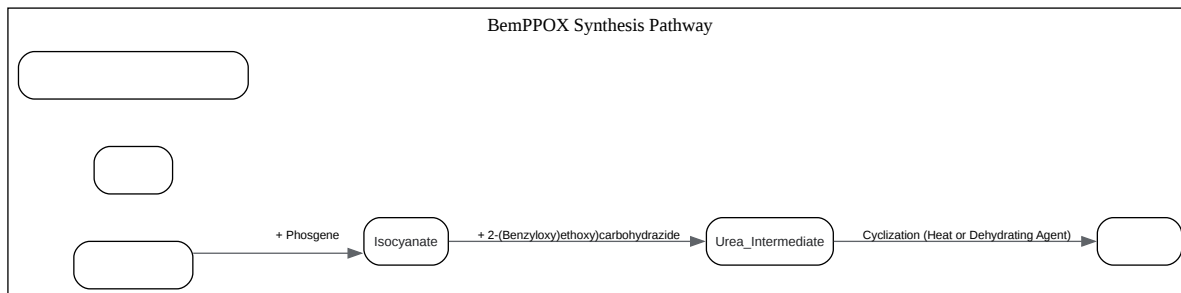
Experimental Protocol: General Synthesis of 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-ones

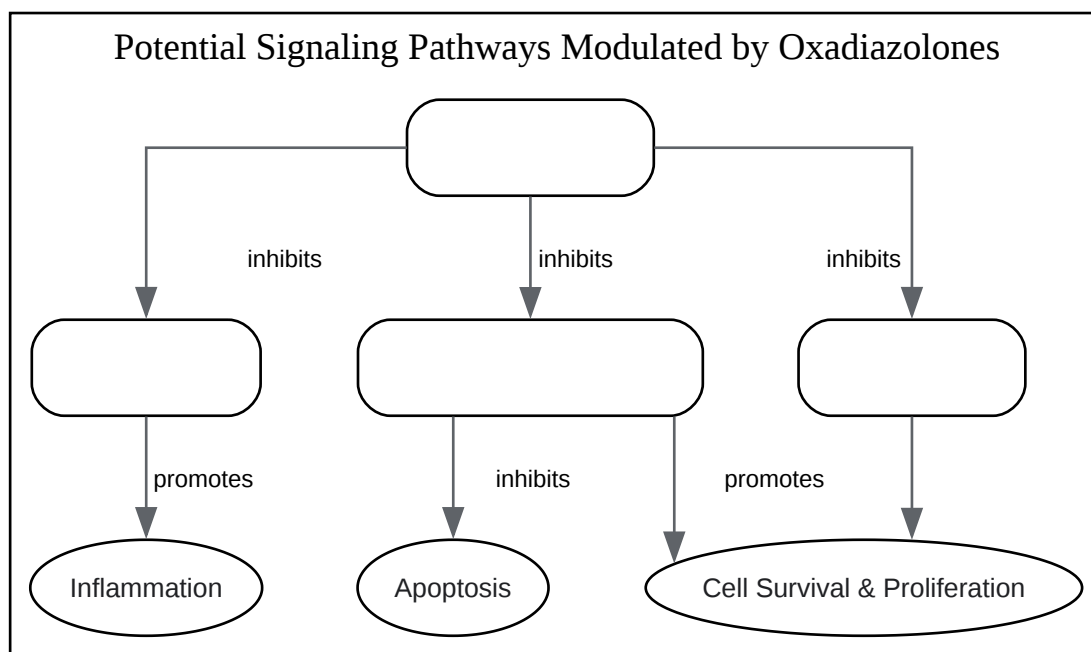
A common method for the synthesis of the 1,3,4-oxadiazol-2(3H)-one core involves the cyclization of an N-acyl-N'-alkoxycarbonylhydrazine precursor. This can be achieved by reacting a corresponding hydrazide with an appropriate chloroformate.

Step 1: Synthesis of the Hydrazide Intermediate An appropriate carboxylic acid is converted to its corresponding acid chloride, which is then reacted with hydrazine hydrate to form the hydrazide.

Step 2: Acylation of the Hydrazide The hydrazide is then acylated with a suitable chloroformate in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperatures.

Step 3: Cyclization to form the Oxadiazolone Ring The resulting N-acyl-N'-alkoxycarbonylhydrazine is then subjected to cyclization, often under thermal conditions or in the presence of a dehydrating agent like phosphorus oxychloride, to yield the final 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-one.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com